molecular formula C15H16N6O2S2 B2607539 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034202-02-1

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2607539
CAS No.: 2034202-02-1
M. Wt: 376.45
InChI Key: AOPXIXHRBSHLRD-UHFFFAOYSA-N
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Description

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for diverse applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Biological Activity

The compound 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzo[c][1,2,5]thiadiazole
  • Functional Groups :
    • Sulfonyl group attached to the benzo ring
    • Triazole ring connected via a pyrrolidine moiety
    • Cyclopropyl substituent on the triazole

Biological Activity Overview

This compound has shown a range of biological activities in various studies, primarily focusing on its potential as an antimicrobial , anticonvulsant , and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that compounds with similar structural motifs displayed effective inhibition against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM compared to standard drugs .
CompoundIC50 (µM)Target
Compound A2.14 ± 0.003Urease
Compound B0.63 ± 0.001Acetylcholinesterase
Compound C6.28 ± 0.003Bacterial strains

Anticonvulsant Activity

The anticonvulsant activity of thiazole and triazole derivatives has been well-documented. The SAR studies suggest that the presence of a pyrrolidine ring enhances anticonvulsant properties:

  • Median Effective Dose (ED50) : Compounds structurally related to the target compound have shown ED50 values as low as 18.4 mg/kg in animal models .

Anticancer Activity

The anticancer potential of similar compounds has been explored through various assays:

  • Cytotoxicity Tests : Compounds with thiazole and triazole functionalities demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug
A-431<10Doxorubicin
Jurkat<10Doxorubicin

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as urease and acetylcholinesterase.
  • Receptor Interaction : The triazole ring may interact with specific receptors in the central nervous system, contributing to its anticonvulsant effects.
  • Cytotoxic Mechanisms : The compound's structure allows for interaction with cellular pathways involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to the target structure:

  • Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load .
  • Anticonvulsant Screening : A series of pyrrolidine derivatives were tested in animal models for their anticonvulsant activity, revealing that modifications at the cyclopropyl position significantly enhanced potency .

Properties

IUPAC Name

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXIXHRBSHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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